Methyl 2-(3-hydroxycyclohexyl)acetate
Overview
Description
Methyl 2-(3-hydroxycyclohexyl)acetate is an organic compound with the molecular formula C9H16O3 and a molecular weight of 172.22 g/mol . It is a liquid at room temperature and is known for its unique structure, which includes a cyclohexane ring with a hydroxyl group and an acetate ester functional group . This compound is used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(3-hydroxycyclohexyl)acetate can be synthesized through several methods. One common synthetic route involves the reduction of methyl 2-(3-oxocyclohexyl)acetate using sodium borohydride in a mixture of tetrahydrofuran (THF) and ethanol . The reaction is typically carried out at temperatures between 0-20°C for about one hour. The reaction mixture is then quenched with a saturated sodium bicarbonate solution and extracted with ethyl acetate. The organic extracts are washed with brine, dried with sodium sulfate, filtered, and evaporated to yield the crude product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial purposes with appropriate modifications to reaction conditions and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-hydroxycyclohexyl)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to convert the hydroxyl group to a chloride, which can then undergo further substitution reactions.
Major Products
Oxidation: Oxidation of the hydroxyl group yields methyl 2-(3-oxocyclohexyl)acetate.
Reduction: Reduction of the ester group yields 2-(3-hydroxycyclohexyl)ethanol.
Substitution: Substitution of the hydroxyl group can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(3-hydroxycyclohexyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of methyl 2-(3-hydroxycyclohexyl)acetate depends on the specific context in which it is used. In general, its chemical reactivity is influenced by the presence of the hydroxyl and ester functional groups. These groups can participate in various chemical reactions, such as nucleophilic substitution and esterification, which can alter the compound’s properties and interactions with other molecules.
Comparison with Similar Compounds
Methyl 2-(3-hydroxycyclohexyl)acetate can be compared with similar compounds such as:
Methyl 2-(3-oxocyclohexyl)acetate: This compound is a precursor in the synthesis of this compound and has a ketone functional group instead of a hydroxyl group.
2-(3-hydroxycyclohexyl)ethanol: This compound is a reduction product of this compound and has an alcohol functional group instead of an ester group.
The uniqueness of this compound lies in its combination of a cyclohexane ring, hydroxyl group, and acetate ester, which provides it with distinct chemical properties and reactivity .
Properties
IUPAC Name |
methyl 2-(3-hydroxycyclohexyl)acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-12-9(11)6-7-3-2-4-8(10)5-7/h7-8,10H,2-6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DERCSYDJGONUOX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CCCC(C1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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